3-(Bromodifluoromethoxy)-2-nitropyridine
Description
3-(Bromodifluoromethoxy)-2-nitropyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a nitro group (-NO₂) and at the 3-position with a bromodifluoromethoxy group (-OCF₂Br).
Properties
CAS No. |
1620575-07-6 |
|---|---|
Molecular Formula |
C6H3BrF2N2O3 |
Molecular Weight |
269.00 g/mol |
IUPAC Name |
3-[bromo(difluoro)methoxy]-2-nitropyridine |
InChI |
InChI=1S/C6H3BrF2N2O3/c7-6(8,9)14-4-2-1-3-10-5(4)11(12)13/h1-3H |
InChI Key |
FEAYCBWGIZVHLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])OC(F)(F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
The substituent positions and electronic nature critically determine the behavior of nitropyridine derivatives. Below is a comparative analysis of key compounds:
Table 1: Structural and Electronic Comparison
Key Observations:
- Electron-Withdrawing Effects: The nitro group at position 2 in all compounds creates a strong electron-deficient ring, facilitating nucleophilic aromatic substitution (SNAr). However, the 3-substituent modulates reactivity: bromodifluoromethoxy (-OCF₂Br) and trifluoromethyl (-CF₃) groups enhance electron withdrawal compared to N-methylamino (-NHCH₃) .
Nucleophilic Aromatic Substitution (SNAr)
- 2-Nitropyridine Derivatives : In SNAr reactions, 2-nitropyridine reacts faster than 2-halopyridines due to the nitro group's strong electron-withdrawing effect. For example, fluorodenitration of 2-nitropyridine yields 2-fluoropyridine at 60% efficiency .
- Leaving Group Reactivity: The order NO₂ > Br ≈ I > Cl > OTf is observed in SNAr reactions. Bromodifluoromethoxy-substituted derivatives may exhibit slower reactivity compared to nitro groups but faster than halogens due to intermediate electron withdrawal .
Conformational and Rotational Dynamics
- N-Methylamino Derivatives: Rotation of the -NHCH₃ group in 3-(N-methylamino)-2-nitropyridine disrupts π-electron delocalization, reducing aromaticity indices (e.g., HOMA) by 15–20% compared to nitro-substituted analogs .
Stability and Aromaticity
- Aromaticity Indices: Quantitative measures (HOMA, NICS) indicate that electron-withdrawing groups like -NO₂ and -OCF₂Br reduce aromaticity by 30–40% compared to unsubstituted pyridine. In contrast, electron-donating groups (e.g., -NHCH₃) partially restore delocalization .
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